Chamaejasmenin D
Overview
Description
Chamaejasmenin D is a natural product found in plants and has been isolated and identified . It is a secondary metabolite with bioactive properties . It can be used as an analytical reference material for HPLC standards, as well as for research and development .
Molecular Structure Analysis
Chamaejasmenin D has a molecular formula of C32H26O10 . Its molecular weight is 570.6 g/mol . The chemical name of Chamaejasmenin D is 3-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)propenoic acid .Physical And Chemical Properties Analysis
Chamaejasmenin D is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cancer Treatment: Inhibiting Metastatic Outgrowth
Chamaejasmenin D has shown promise in the field of oncology, particularly in inhibiting the metastatic outgrowth of breast cancer. It appears to reverse M2-dominant macrophage polarization within the breast tumor microenvironment . This reversion is crucial because macrophages exhibit high plasticity in their polarization and play a paradoxical role in cancer progression. By rebalancing macrophage polarization, Chamaejasmenin D may suppress metastatic outgrowth, which is a significant step forward in cancer treatment.
Immunotherapy: Modulating Macrophage Polarization
The compound’s ability to modulate macrophage polarization suggests its potential as an immunotherapeutic agent . Macrophages are a type of white blood cell that are essential for the immune response. They can have both anti- and pro-tumor effects. Chamaejasmenin D’s impact on macrophages could lead to new strategies for enhancing the body’s immune response against tumors.
Pharmacological Research: TGF-beta Paradox Rebalancer
In pharmacological research, Chamaejasmenin D has been identified as a rebalancer of the TGF-beta paradox, which is a crucial regulator of metastasis . The compound selectively inhibits the TGF-beta induced EMT (epithelial-mesenchymal transition), which is a process that cancer cells undergo to become more invasive. By disrupting this process, Chamaejasmenin D could be a valuable tool in preventing cancer metastasis.
Antimicrobial Activity: Antifungal Applications
Chamaejasmenin D has also been explored for its antimicrobial properties, particularly its antifungal activity . The compound was found to be effective against Pyricularia oryzae, indicating its potential use in treating fungal infections or in agricultural applications to protect crops from fungal pathogens.
Drug Development: Enhancing Cytostatic Activity
Chamaejasmenin D’s ability to sensitize the cytostatic activity of TGF-beta indicates its potential in drug development . By enhancing the growth-inhibitory effects of TGF-beta on cancer cells, Chamaejasmenin D could be used to improve the efficacy of existing cancer therapies.
Safety And Hazards
properties
IUPAC Name |
(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-9-5-16(6-10-19)32-28(30(38)26-22(36)13-20(40-2)14-24(26)42-32)27-29(37)25-21(35)11-18(34)12-23(25)41-31(27)15-3-7-17(33)8-4-15/h3-14,27-28,31-36H,1-2H3/t27-,28-,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPJOJFVZXWMSM-QWWQXMGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)OC)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chamaejasmenin D |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Chamaejasmenin D?
A1: Research indicates that Chamaejasmenin D exhibits both antimitotic and antifungal activities []. This means it can interfere with cell division and inhibit the growth of fungi.
Q2: How potent is Chamaejasmenin D compared to other similar compounds from the same plant?
A2: Chamaejasmenin D shows a minimum inhibitory concentration (MIC) of 6.25 microg/ml against fungal growth. This potency is comparable to Chamaejasmenin A (MIC 6.25 microg/ml) and more potent than Chamaejasmenin C (MIC 3.12 microg/ml), both isolated from the same plant []. This suggests that structural differences among these biflavanones might influence their antifungal activity.
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